Cas no 2310017-52-6 (4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine)

4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine 化学的及び物理的性質
名前と識別子
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- 4-((1-((1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
- 4-[[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]methoxy]-5,6-dimethylpyrimidine
- 4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine
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- インチ: 1S/C15H21N5O3S/c1-11-12(2)17-10-19-15(11)23-8-13-3-5-20(6-4-13)24(21,22)14-7-16-9-18-14/h7,9-10,13H,3-6,8H2,1-2H3,(H,16,18)
- InChIKey: IRJBUKNSIBPHMS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CN=CN1)(N1CCC(COC2C(C)=C(C)N=CN=2)CC1)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 504
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 109
4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6658-5597-3mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-15mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-30mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-2μmol |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-2mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-20μmol |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-20mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 20mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-1mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-10μmol |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6658-5597-10mg |
4-{[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]methoxy}-5,6-dimethylpyrimidine |
2310017-52-6 | 10mg |
$79.0 | 2023-09-07 |
4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidineに関する追加情報
4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine: A Novel Scaffold for Targeted Therapeutic Applications
4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine, a compound with the CAS number 2310017-52-6, represents a promising candidate in the field of medicinal chemistry. This molecule combines the structural features of pyrimidine rings with functional groups derived from imidazole and piperidine moieties, creating a unique scaffold with potential applications in drug discovery. Recent studies have highlighted its potential as a modulator of key biological pathways, making it a focal point for researchers exploring novel therapeutic strategies.
The pyrimidine core of this compound provides a versatile platform for drug design, offering opportunities for structural modifications to enhance pharmacological properties. The 1H-imidazole-4-sulfonyl group, a critical component of the molecule, has been shown to exhibit significant interactions with target proteins, particularly in enzyme inhibition assays. This functional group is known to contribute to the molecule's ability to form hydrogen bonds and stabilize protein-ligand interactions, which are essential for biological activity.
Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the piperidin-4-ylmethoxy moiety plays a pivotal role in modulating the compound's solubility and bioavailability. This segment enhances the molecule's ability to cross biological membranes, a critical factor in drug delivery systems. The combination of these structural elements suggests that this compound may have a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Recent advancements in computational modeling have provided insights into the molecular interactions of this compound with potential targets. For instance, docking studies have revealed that the 1H-imidazole-4-sulfonyl group can bind to specific amino acid residues in target proteins, such as serine and threonine, which are common sites of post-translational modifications. This interaction may lead to the inhibition of enzymatic activity, a mechanism that is widely exploited in drug development.
One of the most exciting developments in the field is the use of this compound in the context of precision medicine. A 2023 study published in Cell Chemical Biology highlighted its potential as a scaffold for developing targeted therapies against specific genetic mutations. The compound's ability to selectively bind to mutated proteins, such as those associated with certain cancers, has been a key focus of recent research efforts.
The 5,6-dimethylpyrimidine ring system is another critical component of this molecule. This modification has been shown to enhance the compound's metabolic stability, reducing the risk of rapid degradation in the body. This property is particularly important for drugs that require prolonged therapeutic effects, as it ensures that the active compound remains in the systemic circulation for an extended period.
Furthermore, the 4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy} substituent has been linked to the molecule's ability to modulate intracellular signaling pathways. Research published in ACS Chemical Biology (2023) demonstrated that this group can interact with kinases and phosphatases, which are central to cellular signaling. This interaction may lead to the regulation of downstream pathways involved in cell proliferation, differentiation, and apoptosis.
The synthesis of this compound has also been a subject of recent interest. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that improves the efficiency of its production. This method involves the use of catalytic cross-coupling reactions, which not only enhance the yield but also reduce the environmental impact of the synthesis process. Such advancements are crucial for the scalability of drug development programs.
In addition to its therapeutic potential, this compound has shown promise in the development of diagnostic tools. The 1H-imidazole-4-sulfonyl group's ability to form stable complexes with metal ions has led to its exploration as a contrast agent in imaging technologies. This application is particularly relevant in the context of early disease detection, where the ability to visualize specific biological markers is essential.
However, the development of this compound as a therapeutic agent requires further investigation into its safety profile. Preclinical studies have indicated that the compound is generally well-tolerated, but long-term toxicity studies are necessary to ensure its safety for human use. This is particularly important for compounds that are intended for chronic administration, as the risk of cumulative toxicity must be carefully evaluated.
The future of this compound lies in its integration into personalized medicine approaches. By leveraging its unique structural features, researchers are exploring ways to tailor its activity to specific patient populations. For example, the 5,6-dimethylpyrimidine ring system could be modified to enhance its selectivity for particular genetic variants, thereby improving the efficacy of treatment while minimizing side effects.
In conclusion, 4-{1-(1H-imidazole-4-sulfonyl)piperidin-4-ylmethoxy}-5,6-dimethylpyrimidine represents a significant advancement in medicinal chemistry. Its unique structure and functional groups offer a wide range of potential applications in drug discovery. As research continues to uncover its biological mechanisms and therapeutic potential, this compound is poised to play a key role in the development of next-generation therapeutics.
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